enoxolone

Description

Properties

IUPAC Name |

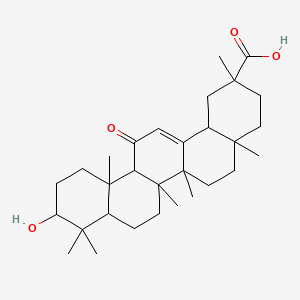

10-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O4/c1-25(2)21-8-11-30(7)23(28(21,5)10-9-22(25)32)20(31)16-18-19-17-27(4,24(33)34)13-12-26(19,3)14-15-29(18,30)6/h16,19,21-23,32H,8-15,17H2,1-7H3,(H,33,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPDGHEJMBKOTSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC3(C(C2(CCC1O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50859383 | |

| Record name | 3-Hydroxy-11-oxoolean-12-en-29-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50859383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

470.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1449-05-4, 471-53-4 | |

| Record name | .beta.-Glycyrrhetinic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35350 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | enoxolone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35347 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Olean-12-en-29-oic acid, 3-hydroxy-11-oxo-, (3.beta.,20.beta.)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Enoxolone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.769 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (3β,18α,20β)-3-hydroxy-11-oxoolean-12-en-29-oic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.462 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Ethanol Extraction and Initial Purification

The synthesis of enoxolone begins with the extraction of glycyrrhizic acid (GL) from licorice root. Crude glycyrrhizic acid (40–70% purity) is dissolved in ethanol under reflux conditions to remove insoluble impurities. For instance, a 1:10 mass-to-volume ratio of glycyrrhizic acid to ethanol (e.g., 40 g GL in 400 mL ethanol) is heated for 4 hours, followed by filtration to eliminate particulates. The filtrate is then neutralized to pH 7–8 using concentrated ammonia, which stabilizes the glycyrrhizic acid ammonium salt and facilitates subsequent alcohol recovery via distillation.

Acid Hydrolysis to this compound

The ammonium salt of glycyrrhizic acid undergoes acid-catalyzed hydrolysis to yield this compound. Hydrochloric acid (HCl) is commonly used to achieve a final acid concentration of 3% in the presence of ethanol (20–30% v/v). Under reflux at 80–90°C for 6 hours, the glycyrrhizic acid backbone is cleaved, releasing this compound. For example, 10 g of monoammonium glycyrrhizinate treated with 20 mL HCl and 70 mL ethanol produces 2.3 g of crude this compound (96% purity via HPLC).

Table 1. Key Parameters in Acid Hydrolysis of Glycyrrhizic Acid

Advanced Purification Techniques

Macroporous Resin Adsorption

Post-hydrolysis, the crude this compound mixture is purified using ADS-10 macroporous adsorption resin. The aqueous solution is passed through three serially connected resin columns (50 mL each), which selectively adsorb glycyrrhizic acid derivatives while allowing impurities to elute. The resin is regenerated with an ammonia-ethanol solution (pH 10–12), enabling reuse for subsequent batches. This step achieves a 20–30% increase in purity by removing polar contaminants.

Recrystallization for Final Purification

Crude this compound is further refined via recrystallization using ethanol-water mixtures. A 1:5 mass-to-volume ratio of this compound to 80% ethanol (e.g., 5 g in 25 mL) under gentle heating (50–60°C) followed by slow cooling yields crystalline this compound with >98% purity. The process is repeated to eliminate residual isomers, such as 18α-glycyrrhetinic acid, which form due to acidic conditions during hydrolysis.

Table 2. Comparison of Purification Methods

Modern Synthetic Approaches

Enzymatic Hydrolysis

Recent studies explore enzymatic hydrolysis as an eco-friendly alternative to acid treatment. Lipases and esterases selectively cleave glycyrrhizic acid’s glucuronide bonds under mild conditions (pH 6–7, 37°C), reducing isomer formation. Preliminary trials report 70–80% conversion rates, though scalability remains a challenge.

Quality Control and Analytical Methods

High-Performance Liquid Chromatography (HPLC)

HPLC with C18 columns and UV detection at 254 nm is the gold standard for assessing this compound purity. A typical mobile phase of acetonitrile:water (75:25 v/v) resolves this compound from isomers within 15 minutes, with a retention time of 8.2 minutes.

Chemical Reactions Analysis

Types of Reactions: Enoxolone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: this compound can undergo substitution reactions with reagents like halogens or alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .

Scientific Research Applications

Antiviral Applications

COVID-19 Treatment

Recent studies have indicated that enoxolone exhibits potential antiviral properties against SARS-CoV-2. A clinical trial assessed the efficacy of nebulized this compound in modulating inflammatory cytokines in COVID-19 patients. The results suggested that this compound may help regulate immune responses during both the viral incubation phase and the subsequent inflammatory phase, potentially reducing the severity of symptoms associated with COVID-19 infection .

Clostridioides difficile Infection (CDI)

this compound has shown promise in treating CDI by inhibiting the biosynthesis of toxins TcdA and TcdB produced by Clostridioides difficile. In a murine model, this compound combined with vancomycin demonstrated superior efficacy compared to vancomycin alone, significantly reducing toxin production and improving survival rates . This mechanism involves interference with purine biosynthesis pathways and phosphate metabolism, highlighting this compound's multitargeted action against bacterial virulence .

Anti-inflammatory Effects

Chondroprotective Properties

this compound has been studied for its protective effects on chondrocytes under inflammatory conditions. In vitro studies revealed that this compound could suppress apoptosis induced by interleukin-1β (IL-1β) through modulation of the ERK1/2 signaling pathway. This suggests its potential as a therapeutic agent for osteoarthritis by preserving chondrocyte viability and function .

Periodontitis Treatment

A case-controlled study evaluated the effects of this compound toothpaste on chronic periodontitis. Patients using this compound toothpaste showed significant improvements in clinical parameters and reductions in inflammatory markers such as IL-8 and TNF-α compared to those using standard toothpaste . This indicates this compound's potential role in managing periodontal disease through its anti-inflammatory properties.

Gastroprotective Effects

This compound has demonstrated gastroprotective effects, particularly in mitigating gastric ulcers. Its mechanism involves enhancing mucosal defense and reducing gastric acid secretion. Studies have shown that it can effectively reduce ulcer formation in animal models, suggesting its utility in treating gastric disorders .

Dermatological Applications

Research into the dermatological applications of this compound has indicated its effectiveness in skin treatments following laser therapy. A pilot study revealed that topical application of this compound improved skin healing and reduced inflammation post-procedure, showcasing its potential as a therapeutic agent in dermatology .

Summary Table of Applications

Mechanism of Action

Enoxolone exerts its effects through various mechanisms:

Anti-inflammatory: It inhibits enzymes such as 15-hydroxyprostaglandin dehydrogenase and delta-13-prostaglandin, which metabolize prostaglandins PGE-2 and PGF-2α.

Antiviral, Antifungal, and Antibacterial: this compound disrupts the integrity of microbial membranes, leading to leakage of essential cellular components and the death of the microorganisms.

Comparison with Similar Compounds

Comparison with Similar Compounds

Enoxolone is structurally and functionally compared to glycyrrhizin, other triterpenoids, and phytochemicals with overlapping therapeutic targets.

This compound vs. Glycyrrhizin

Key Insight: Glycyrrhizin’s glucuronic acid moiety reduces bioavailability and target engagement compared to this compound, which exhibits superior potency in bacterial and toxin inhibition .

This compound vs. Parthenolide and Kahweol

Key Insight: this compound is 3.6-fold more potent than parthenolide in inhibiting C. difficile toxins, with a multi-target mechanism .

This compound vs. Modified Derivatives

Derivatives of this compound, such as those reduced at C-11 or oxidized at C-3, show enhanced activity:

- C-11 Reduced Derivative: 2-fold higher anti-staphylococcal activity than this compound (MIC: 4 µg/mL vs. 8 µg/mL) .

- C-3 Oxidized Derivative : Improved solubility and reduced cytotoxicity in zebrafish embryos .

Key Insight: Structural modifications optimize this compound’s pharmacokinetics and therapeutic index .

This compound vs. Oleanolic Acid and Ursolic Acid

Key Insight: this compound’s unique iron-uptake disruption mechanism distinguishes it from membrane-targeting triterpenoids .

Research Findings and Data Tables

Table 1: Antibacterial Efficacy of this compound and Analogs

Table 2: Toxicity Profile Comparison

Biological Activity

Enoxolone, also known as 18β-glycyrrhetinic acid, is a triterpenoid compound derived from licorice root (Glycyrrhiza glabra). It has garnered attention for its diverse biological activities, particularly in the context of anti-inflammatory, anti-viral, and anti-cancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

This compound exhibits a range of biological effects through various mechanisms:

- Inhibition of Toxin Production : this compound has been identified as an inhibitor of the toxins TcdA and TcdB produced by Clostridioides difficile, a major cause of antibiotic-associated diarrhea. Studies have shown that this compound disrupts nucleotide salvage pathways and ATP synthesis, leading to reduced toxin biosynthesis .

- Anti-inflammatory Effects : Research indicates that this compound can attenuate pulmonary inflammation. In an ovalbumin-induced asthma model, it significantly reduced inflammation and improved lung function by inhibiting the NF-κB signaling pathway and enhancing the expression of protective proteins like Nrf2 and HO-1 .

- Cytotoxicity in Cancer Cells : this compound has demonstrated cytotoxic effects in various cancer cell lines. It induces apoptosis via mitochondrial pathways and causes cell cycle arrest in G2/M phase, particularly in lung cancer cells (A549) through modulation of MAPK and STAT3 pathways .

Case Studies and Experimental Data

- Clostridioides difficile Inhibition : A study investigated the effects of this compound on C. difficile in a murine model. Mice treated with this compound showed a significant reduction in fecal toxin titers compared to controls. The study highlighted that while this compound alone did not fully prevent weight loss or morbidity, its combination with vancomycin provided superior protection against C. difficile infection .

- Anti-inflammatory Action : In another experimental study, this compound was tested for its ability to suppress airway inflammation in asthmatic mice. The results indicated a marked decrease in inflammatory markers and improved respiratory function, suggesting its potential as a therapeutic agent for asthma .

- Cancer Cell Studies : this compound's anti-cancer properties were evaluated using A549 lung cancer cells. The compound induced significant cytotoxicity and inhibited cell migration through the activation of apoptotic pathways without notable side effects .

Table 1: Summary of Biological Activities of this compound

Table 2: Efficacy of this compound Against Toxin Production

Q & A

Q. What are the standard methodologies to assess enoxolone's inhibitory effects on HYAL1 enzyme activity in vitro?

this compound's HYAL1 inhibition is typically evaluated using cell-free in vitro assays. Researchers incubate low-molecular-weight hyaluronic acid with HYAL1 and this compound, then measure the reduction in enzymatic activity via colorimetric binding reactions. Kinetic parameters (e.g., Vmax) are calculated using Michaelis-Menten models, with solvent controls for normalization. This approach allows precise quantification of dose-dependent inhibition .

Q. How is this compound structurally characterized, and what are its primary biochemical sources?

this compound (C30H46O4) is a β-amyrin-type pentacyclic triterpenoid derived from hydrolysis of glycyrrhizic acid, a major component of Glycyrrhiza species (licorice). Structural validation is performed via NMR, LC-MS, and X-ray crystallography. Its molecular weight (470.68 g/mol) and stereochemistry (3β,20β configuration) are critical for bioactivity .

Q. What in vitro assays are used to study this compound's anti-inflammatory or antiproliferative effects?

Common assays include:

- MTS/Proliferation assays : Dose-dependent inhibition of cancer cell lines (e.g., A549, NCI-H460) after 24-hour exposure .

- Apoptosis markers : Western blotting for PARP cleavage or caspase activation .

- NF-κB inhibition : Reporter gene assays or electrophoretic mobility shift assays (EMSAs) to quantify transcriptional suppression .

Advanced Research Questions

Q. How can researchers reconcile contradictory data on this compound's ATP-depleting effects in Clostridioides difficile?

this compound reduces cellular ATP by ~25% in C. difficile via HPLC, but metabolomics data show no significant ADP depletion. To resolve this, researchers should:

Q. What experimental strategies validate this compound's multi-target mechanism in toxin inhibition?

this compound suppresses C. difficile toxin biosynthesis by targeting adenine deaminase (Ade) and ATP synthase (AtpA). Key approaches include:

- Isothermal Titration Calorimetry (ITC) : Direct binding assays with purified Ade (Kd = 14.04 µM) .

- RNA-seq : Transcriptomic profiling to identify upregulated genes (e.g., phosphate transporters, efflux pumps) under this compound stress .

- Metabolite supplementation : Hypoxanthine or triethyl phosphate restores toxin production, confirming purine/phosphate metabolism disruption .

Q. How can non-targeted screening identify novel targets like AhR agonism for this compound?

Full-scan GC/LC-QTOFMS coupled with bioassays (e.g., H4IIE-luc for AhR activation) identifies this compound as an agonist (relative potency: 0.13 vs. benzo[a]pyrene). Follow-up steps include:

Q. What methodologies address conflicting results in this compound's target identification (e.g., FOXO3-DBD vs. Ade/AtpA)?

this compound does not bind FOXO3-DBD in EMSA assays but interacts with Ade/AtpA. To resolve discrepancies:

- SPR/Biolayer Interferometry : Quantify binding kinetics for FOXO3-DBD in vitro.

- CRISPR knockdowns : Compare toxin inhibition in atpA/ade vs. FOXO3 knockout strains .

Methodological Considerations

Q. How to design RNA-seq experiments to study this compound-induced stress responses?

- Sample preparation : Treat C. difficile cultures at 1× EC50 (16 µM) during exponential growth (OD600 ≈ 0.3).

- Bioinformatics : Use tools like DESeq2 for differential expression analysis (FDR < 0.01, fold-change > 2.0).

- Validation : RT-qPCR for key genes (e.g., phosphate transporters) with Pearson correlation thresholds (e.g., r > 0.85) .

Q. What statistical models are appropriate for analyzing this compound's dose-response curves?

Q. How to optimize in vivo models for this compound efficacy studies (e.g., CDI colitis)?

- Dose selection : Use subtherapeutic vancomycin (e.g., 1 mg/kg) with this compound (50 mg/kg) to assess synergy.

- Endpoint criteria : Monitor fecal toxin load via ELISA and histopathological scoring .

Data Contradictions & Validation

Q. Why do some studies report this compound's cytotoxicity at 32 µM, while others show growth-permissive effects?

Strain-specific differences (e.g., ribotype-020 vs. R20291) and media composition (e.g., purine/phosphate availability) influence outcomes. Researchers should:

Q. How to validate this compound's AhR agonism identified in non-targeted sediment analyses?

- Primary human keratinocytes : Measure CYP1A1 induction via qPCR.

- AhR knockout models : Test this compound’s anti-inflammatory effects in AhR<sup>-/-</sup> mice .

Tables

Table 1. Key kinetic parameters for this compound’s HYAL1 inhibition (N = 6).

| Parameter | Value (Mean ± SEM) | Method | Reference |

|---|---|---|---|

| Vmax | 72.3 ± 8.1 nM/min | Michaelis-Menten | |

| EC50 | 16 µM | Dose-response (ELISA) |

Table 2. Metabolomic changes in C. difficile under this compound stress .

| Metabolite | Fold Change | Pathway |

|---|---|---|

| ATP | ↓ 0.75 | Energy metabolism |

| Hypoxanthine | ↓ 0.62 | Purine salvage |

| Inorganic Phosphate | ↓ 0.55 | Membrane transport |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.